

In-Depth Technical Guide to the Physical Characteristics of Elacestrant-d4-1 Powder

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Compound of Interest

Compound Name: Elacestrant-d4-1

Cat. No.: B12366413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Elacestrant-d4-1** powder, a deuterated analog of Elacestrant. Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1] The incorporation of deuterium in **Elacestrant-d4-1** is intended to enhance its metabolic stability and pharmacokinetic profile.[2] This document compiles essential data from various sources to support research and development activities.

Core Physical and Chemical Properties

Elacestrant-d4-1 is a deuterated form of Elacestrant, a non-steroidal small molecule that functions as an estrogen receptor (ER) antagonist.[1] It typically exists as a solid at room temperature. While specific data for the d4-1 variant is limited, the physical properties of the parent compound, Elacestrant dihydrochloride, are well-characterized as a white to off-white to grey solid powder.

Quantitative Data Summary

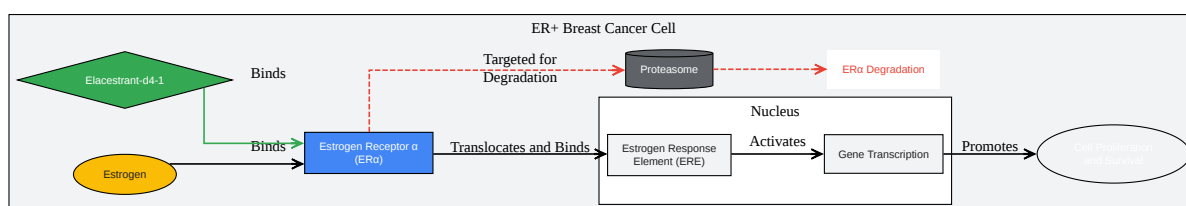
The following table summarizes the key quantitative data for **Elacestrant-d4-1** and its parent compound, Elacestrant.

Property	Value	Remarks	Source(s)
Molecular Formula	C30H34D4N2O2	-	[2]
Molecular Weight	462.66 g/mol	-	[2]
Appearance	Typically exists as a solid at room temperature. The non-deuterated dihydrochloride salt is a white to off-white to grey solid powder.	Visual inspection.	N/A
Melting Point	Polymorph A: 225-226 °C (onset)	Data for Elacestrant dihydrochloride. Different polymorphs exhibit different melting points.	[3]
Solubility (Elacestrant)	DMSO: ~160 mg/mL	In vitro solubility of the non-deuterated form.	[4]
Solubility (Elacestrant dihydrochloride)	Water: 25 mg/mL0.01 N HCl: Freely soluble	Solubility of the non-deuterated dihydrochloride salt.	N/A
Purity	≥98%	Typical purity for commercially available research-grade Elacestrant-d4.	[5]
IC50 (Elacestrant)	ERα: 48 nMERβ: 870 nM	In vitro inhibitory concentration for the non-deuterated form.	[6]

Signaling Pathway and Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD) that targets estrogen receptor- α (ER α). In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is

driven by estrogen-mediated signaling. Elacestrant binds to ER α , inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ER α in the cancer cells, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. A key advantage of Elacestrant is its efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.



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